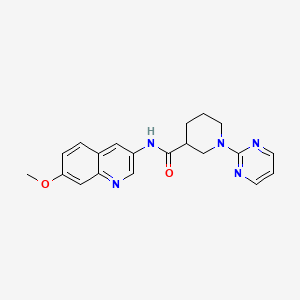

N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC14788342

Molecular Formula: C20H21N5O2

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21N5O2 |

|---|---|

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | N-(7-methoxyquinolin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |

| Standard InChI | InChI=1S/C20H21N5O2/c1-27-17-6-5-14-10-16(12-23-18(14)11-17)24-19(26)15-4-2-9-25(13-15)20-21-7-3-8-22-20/h3,5-8,10-12,15H,2,4,9,13H2,1H3,(H,24,26) |

| Standard InChI Key | HKEDDXBPPPGJHL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=NC=C(C=C2C=C1)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |

Introduction

N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound belonging to the class of piperidine derivatives. It features a quinoline moiety substituted with a methoxy group and a pyrimidine ring, which are crucial for its potential biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential role in modulating various enzymatic pathways, particularly in the context of cancer research.

Biological Activities and Mechanism of Action

Research indicates that N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide exhibits potential as a therapeutic agent, particularly in cancer treatment. Its mechanism of action is primarily linked to the inhibition of specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular proliferation and apoptosis in cancer cell lines, suggesting a promising role in oncology.

Potential Applications

Given its biological activities, this compound has potential applications in the development of novel therapeutics, especially against resistant cancer types. The compound's ability to modulate enzymatic pathways makes it a candidate for further research in drug development.

Research Findings and Data

While specific data tables for N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide are not readily available, research on similar compounds provides insights into their potential efficacy. For instance, quinoline derivatives have shown significant activity against various diseases, including malaria and cancer . The following table illustrates the general properties of quinoline-based compounds, which can serve as a reference for understanding the potential of N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide:

| Compound Type | Biological Activity | Potential Applications |

|---|---|---|

| Quinoline Derivatives | Antimalarial, Anticancer | Drug Development for Malaria and Cancer |

| Piperidine Derivatives | Enzyme Inhibition, Cellular Signaling Modulation | Oncology, Neurology |

| Pyrimidine Derivatives | Antiviral, Anticancer | Antiviral and Cancer Therapies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume